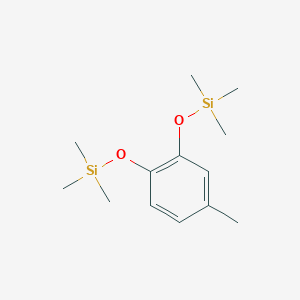
1,2-Benzenediol, 4-methyl, bis-TMS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol, 4-methyl, bis-TMS, also known as 4-Methylcatechol bis(trimethylsilyl) ether, is an organic compound with the molecular formula C7H8O2. It is a derivative of catechol, where the hydroxyl groups are replaced with trimethylsilyl (TMS) groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzenediol, 4-methyl, bis-TMS can be synthesized through the silylation of 4-methylcatechol. The reaction involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature and yields the bis-TMS derivative.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 4-methyl, bis-TMS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The TMS groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the TMS groups.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted catechols
Scientific Research Applications
1,2-Benzenediol, 4-methyl, bis-TMS has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for catechols.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 4-methyl, bis-TMS involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It can also interact with enzymes and proteins, modulating their activity and function.
Comparison with Similar Compounds
1,2-Benzenediol, 4-methyl, bis-TMS can be compared with other similar compounds such as:
4-Methylcatechol: The parent compound without the TMS groups.
1,2-Benzenediol, bis-TMS: A similar compound without the methyl group.
1,4-Benzenediol, 2-methyl: Another methylated catechol derivative.
The uniqueness of this compound lies in its specific substitution pattern and the presence of TMS groups, which provide distinct chemical properties and reactivity.
Properties
CAS No. |
58048-03-6 |
|---|---|
Molecular Formula |
C13H24O2Si2 |
Molecular Weight |
268.50 g/mol |
IUPAC Name |
trimethyl-(4-methyl-2-trimethylsilyloxyphenoxy)silane |
InChI |
InChI=1S/C13H24O2Si2/c1-11-8-9-12(14-16(2,3)4)13(10-11)15-17(5,6)7/h8-10H,1-7H3 |
InChI Key |
OZIRHEHKTRSGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















